molecular formula C12H8Br4Cl2O-6 B010968 Tetrabromodichlorodibenzofuran CAS No. 107207-44-3

Tetrabromodichlorodibenzofuran

Cat. No.: B010968
CAS No.: 107207-44-3
M. Wt: 558.7 g/mol
InChI Key: GQEWKDPXZWBPLO-UHFFFAOYSA-N
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Description

Tetrabromodichlorodibenzofuran is a halogenated organic compound that belongs to the class of dibenzofurans It is characterized by the presence of four bromine atoms and two chlorine atoms attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromodichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrabromodichlorodibenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.

    Substitution: Formation of dibenzofuran derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

Tetrabromodichlorodibenzofuran has several applications in scientific research:

    Environmental Science: It is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.

    Biology and Medicine: Investigated for its potential biological activity and effects on living organisms.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrabromodichlorodibenzofuran involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tetrabromodibenzofuran: Similar structure but lacks chlorine atoms.

    Dichlorodibenzofuran: Similar structure but lacks bromine atoms.

    Polychlorinated dibenzofurans: A class of compounds with varying numbers of chlorine atoms.

Uniqueness: Tetrabromodichlorodibenzofuran is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties

Properties

IUPAC Name

dibenzofuran;tetrabromide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O.4BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVVTRRABHNGK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br4Cl2O-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107207-44-3
Record name Dibenzofuran, tetrabromodichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrabromodichlorodibenzofuran
Reactant of Route 2
Tetrabromodichlorodibenzofuran
Reactant of Route 3
Tetrabromodichlorodibenzofuran
Reactant of Route 4
Tetrabromodichlorodibenzofuran
Reactant of Route 5
Tetrabromodichlorodibenzofuran
Reactant of Route 6
Tetrabromodichlorodibenzofuran

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